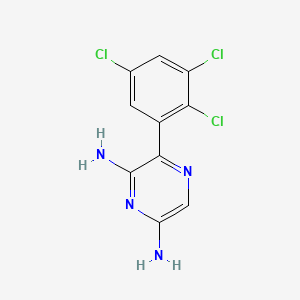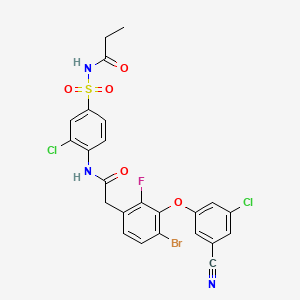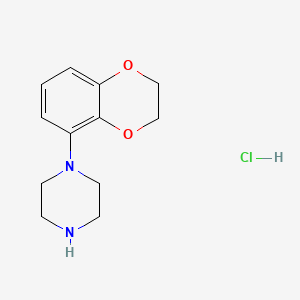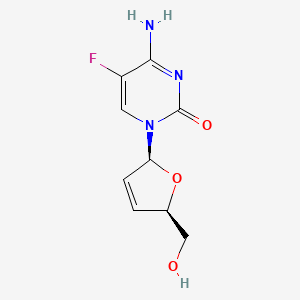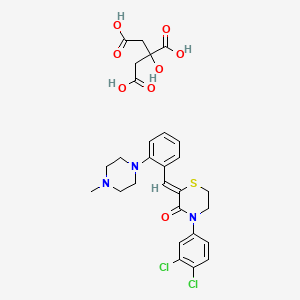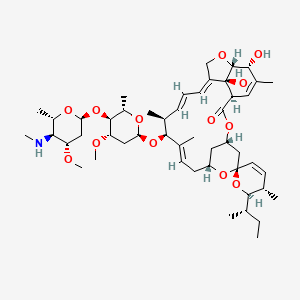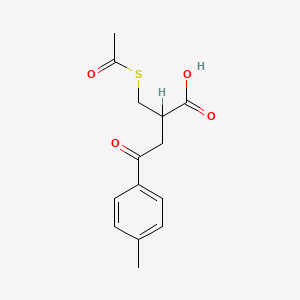
Esonarimod
描述
依索那莫德是日本开发的一种丙酸衍生物。 它已被证明通过抑制人外周血单个核细胞中炎性细胞因子的产生(例如白细胞介素-1β、白细胞介素-6和白细胞介素-8),抑制各种动物关节炎模型 。它主要用作抗风湿药。
科学研究应用
依索那莫德具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
Esonarimod has a molecular formula of C14H16O4S and a molecular weight of 280.34 . It is predominantly biotransformed to a pharmacologically active metabolite, thiol-containing deacetyl-esonarimod (M-I), and subsequently undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group .
Cellular Effects
This compound has a variety of effects on cellular and mediator events in inflammatory processes . It inhibits the production of inflammatory cytokines including interleukin-1, interleukin-6, and tumor necrosis factor-a from human peripheral blood mononuclear cells . This inhibition of cytokine production plays a significant role in its antirheumatic effects .
Molecular Mechanism
This compound’s mechanism of action involves inhibiting the production of inflammatory cytokines . It acts as an IL-12p40 inhibitor (Interleukin-12 subunit beta inhibitor) and an IL-1α inhibitor (Interleukin-1 alpha inhibitor) . These inhibitory actions on cytokine production contribute to its therapeutic effects in immune system diseases and musculoskeletal diseases .
Dosage Effects in Animal Models
This compound has been shown to suppress various animal models of arthritis
Metabolic Pathways
This compound undergoes extensive metabolism, mainly S-methylation followed by the combination of S-oxidation and oxidative conversion of the aromatic methyl group
准备方法
依索那莫德的合成涉及一个两步法。 中间体2-亚甲基-4-(4-甲基苯基)-4-氧代丁酸是在三氯化铝和硝基苯存在下,由甲苯与衣康酸酐发生傅克酰化反应制备的 。 然后,将该中间体与硫代乙酸进行迈克尔加成反应,得到依索那莫德 。这种方法对于工业生产而言高效且实用。
化学反应分析
依索那莫德会发生各种化学反应,包括:
氧化: 它可以被氧化形成亚砜和砜。
还原: 还原反应可以将其转化为硫醇。
取代: 它可以发生亲核取代反应,特别是在硫原子处。这些反应中常用的试剂包括元素硫、硫代乙酸和各种氧化剂。这些反应形成的主要产物包括亚砜、砜和硫醇。
相似化合物的比较
依索那莫德在同时抑制多种炎性细胞因子方面具有独特性。类似的化合物包括:
甲氨蝶呤: 另一种抑制二氢叶酸还原酶的抗风湿药。
柳氮磺胺吡啶: 用于治疗类风湿性关节炎的抗炎药。
来氟米特: 一种抑制嘧啶合成的免疫调节剂。依索那莫德因其对白细胞介素-1β、白细胞介素-6和白细胞介素-8的特异性抑制而脱颖而出,使其成为一种有效的抗炎剂.
属性
IUPAC Name |
2-(acetylsulfanylmethyl)-4-(4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSSFEUQNAXQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048805 | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101973-77-7 | |
| Record name | α-[(Acetylthio)methyl]-4-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101973-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esonarimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101973777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esonarimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESONARIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4079THQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






